molecular formula C10H10F3NO4 B3043097 2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid CAS No. 729-97-5

2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid

Cat. No. B3043097
CAS RN: 729-97-5
M. Wt: 265.19 g/mol
InChI Key: WRJXYKIHRALFGX-UHFFFAOYSA-N
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Description

The compound “2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid” is a complex organic molecule. It is related to the class of compounds known as fluorophenols and non-proteinogenic L-alpha-amino acids . It is functionally related to L-dopa .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, Threonine aldolases (TAs) constitute a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, thus enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It is related to the structure of L-DOPA, which is an alpha amino acid where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .


Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions, depending on the conditions. For instance, it could be converted to an active form 2-methyl-5,6-dihydroxyindole-3,4-dione (DIDO) by hydrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the molecular weight of a related compound, methyl 2-amino-2- (3,4-dihydroxyphenyl)acetate hydrochloride, is 233.65 .

Mechanism of Action

L-DOPA increases dopamine levels in the brain by acting as a precursor to dopamine. Once L-DOPA crosses the blood-brain barrier, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. Dopamine then binds to dopamine receptors in the brain, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
L-DOPA has both biochemical and physiological effects. Biochemically, L-DOPA increases dopamine levels in the brain, leading to increased dopamine signaling. Physiologically, L-DOPA can improve motor symptoms in animal models of Parkinson's disease, as well as improve cognitive function and reduce anxiety in certain animal models.

Advantages and Limitations for Lab Experiments

One advantage of using L-DOPA in lab experiments is its ability to cross the blood-brain barrier and increase dopamine levels in the brain. This allows researchers to study the effects of dopamine on behavior, cognition, and addiction. However, one limitation of using L-DOPA in lab experiments is that it can have variable effects depending on the animal model used and the dose administered. Additionally, L-DOPA can have short-term and long-term side effects that can confound the results of experiments.

Future Directions

There are several future directions for research on L-DOPA. One direction is to study the effects of L-DOPA on different dopamine receptor subtypes and their downstream signaling pathways. Another direction is to study the effects of L-DOPA on different brain regions and their functional connectivity. Additionally, there is a need for more research on the long-term effects of L-DOPA on behavior, cognition, and addiction.

Scientific Research Applications

L-DOPA is commonly used in scientific research to study the role of dopamine in the brain. It is used to increase dopamine levels in animal models of Parkinson's disease to mimic the effects of dopamine replacement therapy. L-DOPA is also used to study the effects of dopamine on behavior, cognition, and addiction.

properties

IUPAC Name

2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4/c11-10(12,13)9(14,8(17)18)4-5-1-2-6(15)7(16)3-5/h1-3,15-16H,4,14H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJXYKIHRALFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)(C(F)(F)F)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid
Reactant of Route 2
2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid
Reactant of Route 3
2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid
Reactant of Route 4
2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid
Reactant of Route 5
2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid
Reactant of Route 6
2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid

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